Cas no 139975-78-3 (3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile)

3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile 化学的及び物理的性質
名前と識別子
-
- 3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile
- 1H-Imidazole-1-propanenitrile,5-bromo-2-methyl-4-nitro-
- 3-(5-bromo-2-methyl-4-nitroimidazol-1-yl)propanenitrile
- 1-(2-cyanoethyl)-2-methyl-4-nitro-5-bromoimidazole
- 1H-Imidazole-1-propanenitrile,5-bromo-2-methyl-4-nitro
- AS-9133
- 139975-78-3
- FT-0613698
- DTXSID60379360
- MFCD00173665
- CS-0328788
- AKOS015912303
-
- MDL: MFCD00173665
- インチ: InChI=1S/C7H7BrN4O2/c1-5-10-7(12(13)14)6(8)11(5)4-2-3-9/h2,4H2,1H3
- InChIKey: DFDZIMWEKUXHMN-UHFFFAOYSA-N
- ほほえんだ: CC1=NC(=C(Br)N1CCC#N)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 257.97500
- どういたいしつりょう: 257.97524g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
じっけんとくせい
- 密度みつど: 1.77
- ゆうかいてん: 152-155°C
- ふってん: 445.6°Cat760mmHg
- フラッシュポイント: 223.3°C
- 屈折率: 1.664
- PSA: 87.43000
- LogP: 2.29908
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile セキュリティ情報
- 危険物輸送番号:UN 3276
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26-S36/37/39
-
危険物標識:
- セキュリティ用語:S26;S36/37/39
- リスク用語:R20/21/22; R36/37/38
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR21879-10g |
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile |
139975-78-3 | 10g |
£224.00 | 2023-09-02 | ||
Ambeed | A326947-10g |
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile |
139975-78-3 | 95+% | 10g |
$265.0 | 2024-04-24 | |
Apollo Scientific | OR21879-5g |
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile |
139975-78-3 | 5g |
£128.00 | 2023-09-02 | ||
TRC | B068215-500mg |
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile |
139975-78-3 | 500mg |
$ 125.00 | 2022-06-07 | ||
TRC | B068215-2500mg |
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile |
139975-78-3 | 2500mg |
$ 415.00 | 2022-06-07 | ||
Apollo Scientific | OR21879-1g |
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile |
139975-78-3 | 1g |
£50.00 | 2023-09-02 | ||
TRC | B068215-1000mg |
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile |
139975-78-3 | 1g |
$ 210.00 | 2022-06-07 |
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile 関連文献
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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7. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrileに関する追加情報
Recent Advances in the Study of 3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile (CAS: 139975-78-3)
The compound 3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile (CAS: 139975-78-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This nitroimidazole derivative is characterized by its unique structural features, including a bromo-substituted imidazole ring and a nitrile-functionalized propyl side chain, which contribute to its diverse biological activities. Recent studies have explored its synthesis, mechanism of action, and therapeutic potential, particularly in the context of antimicrobial and anticancer research.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the antimicrobial properties of 3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile against drug-resistant bacterial strains. The compound demonstrated potent inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. Mechanistic studies revealed that the compound disrupts bacterial cell membrane integrity and interferes with DNA synthesis, suggesting a dual mode of action. These findings highlight its potential as a lead compound for developing novel antibiotics to address the growing challenge of antimicrobial resistance.
Another recent study, published in Bioorganic & Medicinal Chemistry Letters, focused on the anticancer potential of 3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile. The compound exhibited selective cytotoxicity against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, while showing minimal toxicity toward normal human fibroblasts. Further investigations using flow cytometry and Western blot analysis indicated that the compound induces apoptosis via the intrinsic mitochondrial pathway, characterized by caspase-3 activation and PARP cleavage. These results underscore its promise as a scaffold for designing targeted anticancer agents.
The synthesis and structural optimization of 3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile have also been a focus of recent research. A 2022 study in Organic & Biomolecular Chemistry described an improved synthetic route with higher yields and fewer byproducts, utilizing a one-pot reaction strategy. This advancement is expected to facilitate further pharmacological evaluations and structure-activity relationship (SAR) studies. Additionally, computational modeling and molecular docking analyses have provided insights into the compound's binding interactions with potential biological targets, such as bacterial topoisomerase II and human Bcl-2 proteins.
Despite these promising findings, challenges remain in the development of 3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile as a therapeutic agent. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through further medicinal chemistry optimization. Ongoing research aims to explore derivatives with enhanced pharmacokinetic properties and reduced toxicity. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these discoveries into clinical applications.
In conclusion, 3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile (CAS: 139975-78-3) represents a versatile and pharmacologically active compound with significant potential in both antimicrobial and anticancer drug development. Continued research into its mechanisms, synthetic pathways, and therapeutic applications will be crucial for unlocking its full potential in the field of chemical biology and medicine.
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